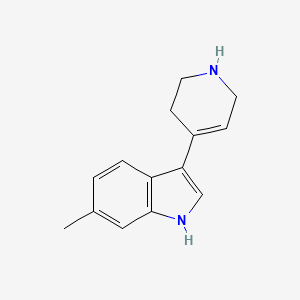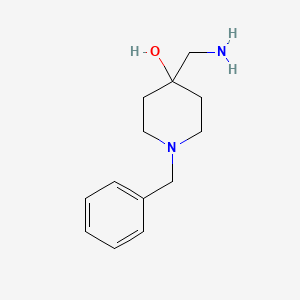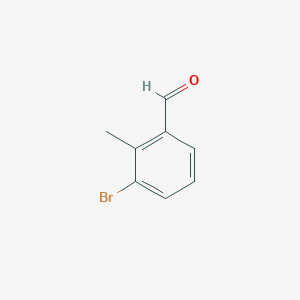
2-Bromo-3-isopropoxypyridine
Vue d'ensemble
Description
2-Bromo-3-isopropoxypyridine is a brominated pyridine derivative, which is a class of compounds that have been extensively studied due to their utility in various chemical syntheses and potential applications in medicinal chemistry. While the provided papers do not directly discuss 2-Bromo-3-isopropoxypyridine, they do provide insights into the chemistry of related bromopyridines and their derivatives, which can be used to infer the properties and reactivity of 2-Bromo-3-isopropoxypyridine.
Synthesis Analysis
The synthesis of bromopyridine derivatives often involves halogenation reactions, where a bromine atom is introduced into the pyridine ring. For example, the synthesis of 2-bromo-6-isocyanopyridine was reported to be optimal in terms of stability and synthetic efficiency, suggesting that similar conditions could be applied to synthesize 2-Bromo-3-isopropoxypyridine . Additionally, the preparation of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines through Stille coupling and reductive symmetric coupling indicates that palladium-catalyzed cross-coupling reactions are viable methods for synthesizing bromopyridine derivatives .
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives can be elucidated using X-ray crystallography, as demonstrated in the structural studies of 8-bromo-2',3'-O-isopropylideneadenosine . The presence of intramolecular hydrogen bonds and the conformation of the sugar moiety in these structures provide insights into the potential conformations and intermolecular interactions that 2-Bromo-3-isopropoxypyridine might exhibit.
Chemical Reactions Analysis
Bromopyridines are versatile intermediates in multicomponent chemistry, as seen with 2-bromo-6-isocyanopyridine, which can be used to synthesize complex molecules like opioids . The halogen dance reactions described for the synthesis of pentasubstituted pyridines also highlight the reactivity of bromopyridines in nucleophilic substitution reactions . These findings suggest that 2-Bromo-3-isopropoxypyridine could participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridines can be inferred from related compounds. For instance, the crystal structure of 2-bromo-4-hydroxypyridine reveals hydrogen and halogen bonding patterns, which could also be relevant to the behavior of 2-Bromo-3-isopropoxypyridine in the solid state . The vibrational spectra of 3-and 4-amino-2-bromopyridine provide information on the vibrational modes that might be expected for 2-Bromo-3-isopropoxypyridine . Furthermore, the study of lanthanide complexes with brominated ligands gives insights into the coordination chemistry and luminescence behaviors that could be associated with 2-Bromo-3-isopropoxypyridine .
Applications De Recherche Scientifique
Convertible Isocyanides in Multicomponent Chemistry
2-Bromo-3-isopropoxypyridine has applications in convertible isocyanides for multicomponent chemistry. 2-Bromo-6-isocyanopyridine, a closely related compound, demonstrates optimal stability and synthetic efficiency, useful in pharmaceutical synthesis like opioid carfentanil (van der Heijden et al., 2016).
Practical 2,3-Pyridyne Precursor
3-Bromo-2-chloro-4-methoxypyridine, a variant of 2-Bromo-3-isopropoxypyridine, serves as a practical 2,3-pyridyne precursor. These precursors are pivotal in regioselective reactions with different furans (Walters et al., 1992).
Amination of Bromo-Derivatives
Amination processes involving derivatives of 2-Bromo-3-isopropoxypyridine result in various pyridine compounds, which have significance in pharmaceutical research and development (Pieterse & Hertog, 2010).
Recyclable Hypervalent Iodine(V) Reagents
Derivatives of 2-Bromo-3-isopropoxypyridine, like 2-iodylpyridines, are used as recyclable reagents for oxidation of sulfides and alcohols, playing a crucial role in organic synthesis (Yoshimura et al., 2011).
Halogen-rich Intermediate for Synthesis
5-Bromo-2-chloro-4-fluoro-3-iodopyridine, a derivative, is valuable for synthesizing pentasubstituted pyridines, essential in medicinal chemistry research (Wu et al., 2022).
Directed Deprotonation-Transmetalation
3-Bromopyridine, akin to 2-Bromo-3-isopropoxypyridine, undergoes regioselective deprotonation, leading to various substituted pyridines. This process is integral in developing complex organic compounds (Karig et al., 2001).
Synthesis of Metal-Complexing Molecular Rods
5-Brominated derivatives of 2,2'-bipyridines, related to 2-Bromo-3-isopropoxypyridine, are synthesized for creating metal-complexing molecular rods, instrumental in molecular engineering and nanotechnology (Schwab et al., 2002).
Propriétés
IUPAC Name |
2-bromo-3-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-6(2)11-7-4-3-5-10-8(7)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYWNNYESKWLGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(N=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440757 | |
| Record name | 2-Bromo-3-isopropoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-isopropoxypyridine | |
CAS RN |
113503-65-4 | |
| Record name | 2-Bromo-3-isopropoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

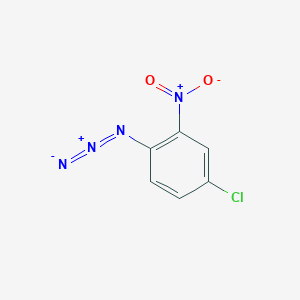

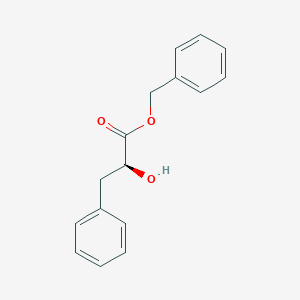
![5-tert-Butyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B1279354.png)
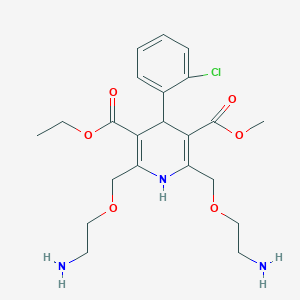
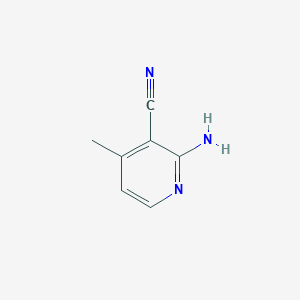
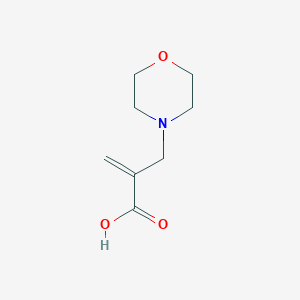
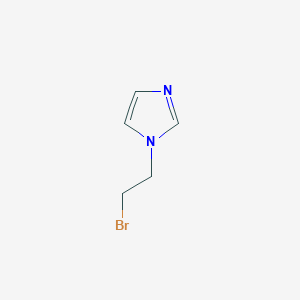

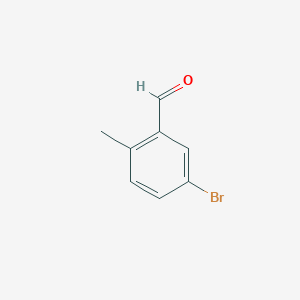
![6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1279383.png)
